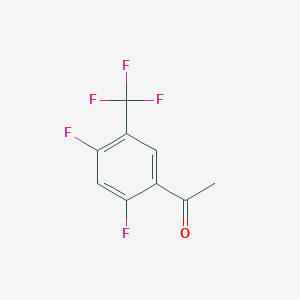

2',4'-Difluoro-5'-(trifluoromethyl)acetophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

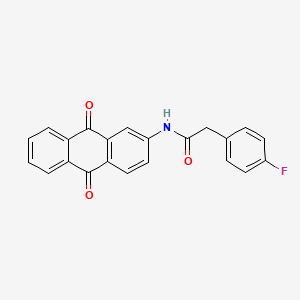

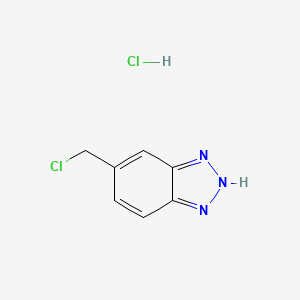

“2’,4’-Difluoro-5’-(trifluoromethyl)acetophenone” is a chemical compound with the molecular formula C9H5F5O and a molecular weight of 224.13 . It is also known as 1-(2,4-difluoro-5-(trifluoromethyl)phenyl)ethan-1-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5F5O/c1-4(15)5-2-6(9(12,13)14)8(11)3-7(5)10/h2-3H,1H3 . This indicates that the compound has a central carbon atom (from the acetophenone group) bonded to a phenyl group and a carbonyl group. The phenyl group is substituted with two fluorine atoms and a trifluoromethyl group .Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature .科学的研究の応用

Synthesis of Difluorinated Chalcones

2’,4’-Difluoro-5’-(trifluoromethyl)acetophenone has been used as a starting reagent in the synthesis of difluorinated chalcones . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They exhibit several biological activities and have potential therapeutic applications in cancer and inflammation treatment.

Vibrational Spectral Analysis

Vibrational spectral analysis of 2’,4’-Difluoro-5’-(trifluoromethyl)acetophenone has been carried out by FT-IR and FT-Raman spectroscopy . This analysis provides valuable information about the molecular structure, chemical bonds and interactions in the molecule.

α-Bromination Reaction

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . 2’,4’-Difluoro-5’-(trifluoromethyl)acetophenone, being an acetophenone derivative, can be used in the study of α-bromination reactions. This reaction is crucial in organic synthesis and finds extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Experimental Teaching

The α-bromination reaction of 2’,4’-Difluoro-5’-(trifluoromethyl)acetophenone can be used in experimental teaching . It not only consolidates students’ theoretical knowledge but also deepens their understanding of organic reaction principles while cultivating scientific literacy, research ability, innovation ability, and timely awareness of international frontier trends .

Sequential Carbon-Fluorine (C–F) Bond Functionalizations

2’,4’-Difluoro-5’-(trifluoromethyl)acetophenone, being a trifluoroacetamide derivative, can be used in the study of sequential carbon-fluorine (C–F) bond functionalizations . This reaction begins with the activation of a carbonyl oxygen atom by a 4-dimethylaminopyridine-boryl radical, followed by a spin-center shift to trigger the C–F bond scission .

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

1-[2,4-difluoro-5-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c1-4(15)5-2-6(9(12,13)14)8(11)3-7(5)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSLKBMBPJFOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid](/img/structure/B2735363.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-fluorobenzoate](/img/structure/B2735365.png)

![4-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2735367.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2735368.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2735372.png)

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2735376.png)